(S)-2-Formamido-3-(4-iodophenyl)propanoic acid

Catalog No.
S15385579
CAS No.
M.F
C10H10INO3
M. Wt
319.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Formamido-3-(4-iodophenyl)propanoic acid

Product Name

(S)-2-Formamido-3-(4-iodophenyl)propanoic acid

IUPAC Name

2-formamido-3-(4-iodophenyl)propanoic acid

Molecular Formula

C10H10INO3

Molecular Weight

319.10 g/mol

InChI

InChI=1S/C10H10INO3/c11-8-3-1-7(2-4-8)5-9(10(14)15)12-6-13/h1-4,6,9H,5H2,(H,12,13)(H,14,15)

InChI Key

FCLBWSIAKJLFMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC=O)I

(S)-2-Formamido-3-(4-iodophenyl)propanoic acid is a chiral compound characterized by its unique structure, which includes a formamido group and an iodophenyl moiety. Its chemical formula is C10H12INO2C_{10}H_{12}INO_2, and it has a molecular weight of approximately 291.09 g/mol. The presence of the iodine atom in the phenyl ring enhances its biological activity and potential for various applications in pharmaceuticals and biochemistry.

Typical of amino acids and carboxylic acids, including:

  • Esterification: It can react with alcohols to form esters.
  • Amide Formation: The carboxylic acid group can react with amines to form amides.
  • Decarboxylation: Under certain conditions, it may undergo decarboxylation to yield simpler compounds.
  • Halogenation: The iodophenyl group can undergo electrophilic substitution reactions, leading to further functionalization.

These reactions are essential for synthesizing derivatives that may exhibit enhanced pharmacological properties or altered solubility characteristics.

The synthesis of (S)-2-Formamido-3-(4-iodophenyl)propanoic acid typically involves several steps:

  • Starting Materials: The synthesis begins with commercially available 4-iodobenzaldehyde and propanoic acid derivatives.
  • Formation of the Formamido Group: The introduction of the formamido group can be achieved through reaction with formamide under acidic conditions.
  • Chiral Resolution: If necessary, chiral resolution methods may be applied to obtain the (S)-enantiomer specifically.

Various synthetic routes may be optimized depending on the desired yield and purity of the final product.

(S)-2-Formamido-3-(4-iodophenyl)propanoic acid has several potential applications:

  • Pharmaceutical Development: Its unique structure may lead to novel drugs with specific therapeutic effects.
  • Biochemical Research: It can serve as a biochemical probe to study protein interactions or enzyme activities due to its amino acid-like structure.
  • Material Science: Potential applications in synthesizing polymers or materials with specific properties due to its functional groups.

Interaction studies involving (S)-2-Formamido-3-(4-iodophenyl)propanoic acid focus on its binding affinity with various biological targets, including enzymes and receptors. Preliminary studies may involve:

  • Enzyme Inhibition Assays: Evaluating how effectively the compound inhibits specific enzymes involved in metabolic pathways.
  • Binding Studies: Using techniques such as surface plasmon resonance or isothermal titration calorimetry to determine binding affinities with target proteins.

These studies help elucidate the compound's mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with (S)-2-Formamido-3-(4-iodophenyl)propanoic acid, including:

Compound NameCAS NumberSimilarity Index
4-Iodo-L-phenylalanine24250-85-91.00
3-(4-Iodophenyl)propanoic acid1643-29-40.93
2-(4-Iodophenyl)acetic acid1798-06-70.90
3-(2-Iodophenyl)propanoic acid96606-95-00.90
Methyl 3-(4-Iodophenyl)propanoate33994-44-40.88

Uniqueness Highlights

(S)-2-Formamido-3-(4-iodophenyl)propanoic acid stands out due to its combination of a formamido group and an iodinated phenyl ring, which contributes to its unique biological properties compared to other similar compounds that may lack one or both functional groups. This specificity enhances its potential utility in drug development and biochemical research.

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

318.97054 g/mol

Monoisotopic Mass

318.97054 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-11-2024

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